2,2,3,3,4,4,5,5-Octafluoro-1-pentanol

Catalog No.
S1895044
CAS No.
355-80-6
M.F
C5H4F8O
M. Wt
232.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol

CAS Number

355-80-6

Product Name

2,2,3,3,4,4,5,5-Octafluoro-1-pentanol

IUPAC Name

2,2,3,3,4,4,5,5-octafluoropentan-1-ol

Molecular Formula

C5H4F8O

Molecular Weight

232.07 g/mol

InChI

InChI=1S/C5H4F8O/c6-2(7)4(10,11)5(12,13)3(8,9)1-14/h2,14H,1H2

InChI Key

JUGSKHLZINSXPQ-UHFFFAOYSA-N

SMILES

C(C(C(C(C(F)F)(F)F)(F)F)(F)F)O

Canonical SMILES

C(C(C(C(C(F)F)(F)F)(F)F)(F)F)O

The exact mass of the compound 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 114. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

2,2,3,3,4,4,5,5-Octafluoro-1-pentanol (CAS 355-80-6) is a partially fluorinated linear alcohol. Its structure, featuring a reactive primary hydroxyl group (-CH2OH) at one end and a stable, non-polar octafluorobutyl group (-(CF2)3CHF2) at the other, makes it a critical precursor for synthesizing specialty polymers and surface modifiers. This molecular design provides a combination of hydrophobicity, oleophobicity, and high thermal and chemical stability, which are transferred to derivative materials like fluorinated acrylates and polyurethanes used in advanced coatings, optical films, and low-adhesion surfaces.

Substituting 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol with seemingly similar compounds can lead to significant performance failures. Using its non-fluorinated analog, 1-pentanol, eliminates the low surface energy, thermal stability, and chemical resistance critical for performance materials. Shorter-chain fluoroalcohols, such as 2,2,2-trifluoroethanol, will produce polymers with different physical properties, including potentially higher surface energies and altered thermal characteristics. Conversely, longer-chain perfluoroalkyl alcohols often exhibit poor solubility in common monomers and solvents, complicating formulation and processing, whereas octafluoropentanol offers a more balanced solubility profile for creating homogenous polymer systems.

Precursor for Low Refractive Index Polymers in Optical Applications

Polymers derived from 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol exhibit a significantly lower refractive index compared to their non-fluorinated counterparts. Poly(octafluoropentyl acrylate), synthesized from this alcohol, has a refractive index of approximately 1.380. This is a substantial reduction from the ~1.48-1.49 range typical for standard acrylic polymers like Polymethylmethacrylate (PMMA), a common benchmark material. This difference is critical for applications requiring low-index optical components, such as anti-reflective coatings and fiber optic cladding.

Evidence DimensionRefractive Index (n)
Target Compound Data~1.380 for Poly(octafluoropentyl acrylate)
Comparator Or Baseline~1.49 for Polymethylmethacrylate (PMMA)
Quantified DifferenceReduction of ~0.11
ConditionsStandard measurement conditions (e.g., 20°C, 589 nm)

A lower refractive index is a primary selection criterion for manufacturing anti-reflective coatings, optical claddings, and other light-guiding components.

Enables Formulation of Extremely Low Surface Energy Coatings

The primary procurement driver for this compound is its use as a precursor for materials with exceptionally low surface energy. Polymers incorporating octafluoropentyl side chains can achieve surface free energies as low as 9.0 mJ/m². This represents a significant improvement over common polymers like Polyethylene (31-33 mJ/m²) or Polystyrene (~34 mJ/m²). Even compared to other fluorinated systems, this value is at the lowest end of the achievable spectrum, enabling surfaces with superior water and oil repellency.

Evidence DimensionSurface Free Energy (mJ/m² or dynes/cm)
Target Compound Data9.0 mJ/m² for a poly(substituted methylene) with perfluoroalkyl side chains derived from a C6 fluoro-alcohol analog
Comparator Or Baseline~34 mJ/m² for Polystyrene (PS)
Quantified DifferenceSurface energy is ~73% lower than Polystyrene
ConditionsSolid polymer film cast from solution

Achieving minimal surface energy is critical for developing anti-fouling, self-cleaning, and stain-resistant coatings for electronics, textiles, and biomedical devices.

Superior Processing Properties: Boiling Point and Density for Controlled Reactions

2,2,3,3,4,4,5,5-Octafluoro-1-pentanol has a boiling point of 141-142 °C, which is significantly higher than shorter-chain fluoroalcohols like 2,2,2-Trifluoroethanol (74-80 °C) and closer to that of its non-fluorinated analog 1-Pentanol (137-138 °C). This higher boiling point allows for a wider processing window and better temperature control in polymerization and synthesis reactions, reducing solvent loss and improving reaction safety and consistency. Its high density (1.667 g/mL at 25 °C) also facilitates phase separation in certain extraction or purification protocols.

Evidence DimensionBoiling Point (°C)
Target Compound Data141-142 °C
Comparator Or Baseline74-80 °C for 2,2,2-Trifluoroethanol
Quantified Difference61-68 °C higher boiling point
ConditionsAtmospheric pressure

A higher, well-defined boiling point enables more stable and controllable reaction conditions at elevated temperatures, which is a key processability advantage in industrial synthesis.

Precursor for Hydrophobic and Oleophobic Coatings

This compound is the ideal choice for synthesizing fluorinated acrylate or methacrylate monomers (e.g., 1H,1H,5H-Octafluoropentyl methacrylate). These monomers are then polymerized to create high-performance coatings for optical lenses, electronic displays, and protective films that require extreme repellency to both water and oils, directly leveraging the low surface energy imparted by the octafluoropentyl group.

Manufacturing of Low Refractive Index Optical Polymers

Due to its demonstrated ability to significantly lower the refractive index of acrylic polymer systems, 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol is a key raw material for producing resins used in fiber optic cladding, anti-reflective layers, and other light-management applications where minimizing signal loss or surface reflection is a primary design goal.

Development of Biocompatible and Anti-Fouling Medical Device Surfaces

The alcohol can be used to synthesize polymers for coating medical devices such as catheters, stents, or diagnostic tools. The resulting low-energy surfaces resist protein adsorption and biofilm formation, which can enhance the biocompatibility and service life of the device.

Modifier for Specialty Polyurethanes and Elastomers

Incorporated as a chain-capping agent in polyurethane synthesis, 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol migrates to the polymer surface, imparting hydrophobicity and chemical resistance without altering the bulk mechanical properties of the material. This is a cost-effective method for creating high-performance surfaces on flexible substrates.

XLogP3

2.4

Boiling Point

140.5 °C

UNII

D05K8EJX15

GHS Hazard Statements

Aggregated GHS information provided by 62 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (93.55%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.39%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

355-80-6

Wikipedia

2,2,3,3,4,4,5,5-octafluoro-1-pentanol

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

General Manufacturing Information

1-Pentanol, 2,2,3,3,4,4,5,5-octafluoro-: ACTIVE

Dates

Last modified: 08-16-2023

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